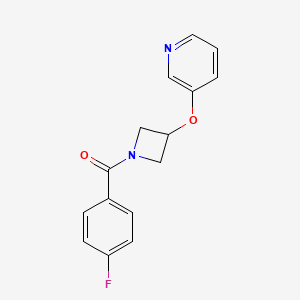

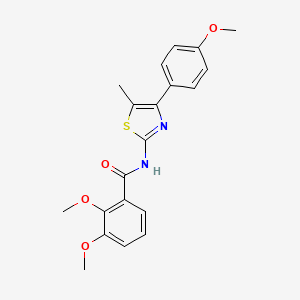

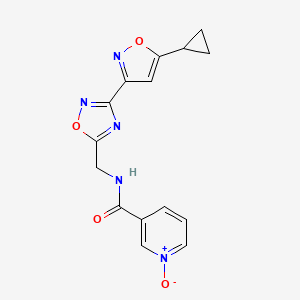

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate, also known as MSMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSMB is a synthetic molecule that was first synthesized in 2009 and has since been studied for its various biological effects.

Applications De Recherche Scientifique

Route to Renewable PET

Researchers have identified silica molecular sieves, specifically Zr-β and Sn-β, as effective catalysts in Diels–Alder and dehydrative aromatization reactions. These reactions involve ethylene and renewable furans, aiming to produce biobased terephthalic acid precursors, crucial for synthesizing renewable polyethylene terephthalate (PET). The study elucidates the reaction pathways and energetics, highlighting the synthesis of methyl 4-(methoxymethyl)benzene carboxylate from ethylene and methyl 5-(methoxymethyl)-furan-2-carboxylate as a significant side product, proposing an overall reaction pathway for this conversion (Pacheco, Labinger, Sessions, & Davis, 2015).

Synthesis of Azuleno Derivatives

A study focused on synthesizing new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate, its isomer, and furan analogues. These compounds were synthesized through the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This work contributes to the expansion of organic chemistry's toolbox, offering new routes for synthesizing complex structures (Fujimori, Fukazawa, Nezu, Yamane, Yasunami, & Takase, 1986).

Synthesis and Biological Activities of Spirocyclotriphosphazenes

The synthesis of Schiff base compounds through condensation reactions and their reduction to yield new N/O-donor-type ligands is explored. These ligands are then used to prepare monospirocyclotriphosphazenes, which exhibit structural diversity and potential antimicrobial activities. This research underscores the importance of phosphorus-nitrogen compounds in developing new materials with biological applications (Asmafiliz, Kılıç, Hayvalı, Açık, Hökelek, Dal, & Oner, 2012).

Novel Furan Derivatives with Pharmacological Activities

The study on novel furanyl derivatives from the red seaweed Gracilaria opuntia has unveiled compounds with potential anti-inflammatory and antioxidative properties. These derivatives exhibit significant activities in various in vitro models, suggesting their utility in developing new anti-inflammatory and antioxidant agents (Makkar & Chakraborty, 2018).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B, introduces a method for synthesizing biobased furan polyesters. This approach underscores the potential of using biobased monomers in developing sustainable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).

Propriétés

IUPAC Name |

methyl 2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO7S/c1-22-17(19)14-4-2-3-5-15(14)24-12-13-6-7-16(25-13)26(20,21)18-8-10-23-11-9-18/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVAJIOUBDYJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC=C(O2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)

![N-cyclohexyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2419958.png)

![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2419962.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)

![3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2419967.png)